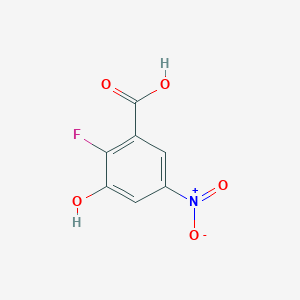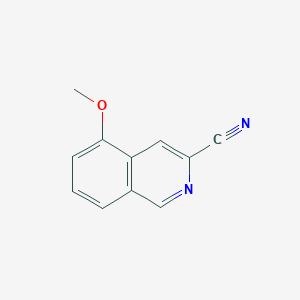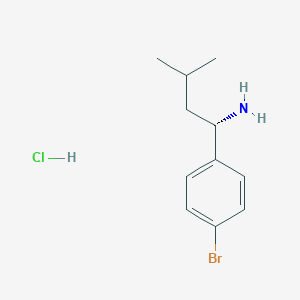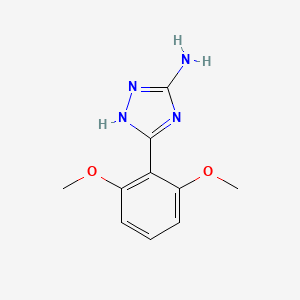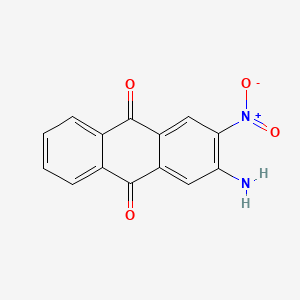
2-Amino-3-nitro-9,10-anthracenedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-nitro-9,10-anthracenedione is a derivative of anthracenedione, a class of compounds known for their diverse applications in various fields such as dye manufacturing, pharmaceuticals, and analytical chemistry. This compound is characterized by the presence of amino and nitro groups attached to the anthracenedione core, which significantly influences its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-nitro-9,10-anthracenedione typically involves nitration and amination reactions. One common method is the nitration of 9,10-anthracenedione followed by the reduction of the nitro group to an amino group. The nitration can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The subsequent reduction can be achieved using reducing agents such as tin(II) chloride or iron powder in acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-3-nitro-9,10-anthracenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonic structures.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride, iron powder, and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2,3-diamino-9,10-anthracenedione, while oxidation can lead to the formation of quinonic derivatives .
Aplicaciones Científicas De Investigación
2-Amino-3-nitro-9,10-anthracenedione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: It is used in the production of dyes, pigments, and as an analytical reagent for detecting metal ions
Mecanismo De Acción
The mechanism of action of 2-Amino-3-nitro-9,10-anthracenedione involves its interaction with biological molecules. The compound can intercalate with DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research. Additionally, the presence of amino and nitro groups allows it to participate in redox reactions, influencing cellular oxidative stress pathways .
Comparación Con Compuestos Similares
- 2-Amino-9,10-anthracenedione
- 3-Nitro-9,10-anthracenedione
- 2,3-Diamino-9,10-anthracenedione
Comparison: Compared to its analogs, 2-Amino-3-nitro-9,10-anthracenedione is unique due to the simultaneous presence of both amino and nitro groups. This dual functionality enhances its reactivity and broadens its application spectrum. For instance, while 2-Amino-9,10-anthracenedione primarily serves as a dye intermediate, the nitro group in this compound adds an additional dimension of biological activity .
Propiedades
Fórmula molecular |
C14H8N2O4 |
|---|---|
Peso molecular |
268.22 g/mol |
Nombre IUPAC |
2-amino-3-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H8N2O4/c15-11-5-9-10(6-12(11)16(19)20)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,15H2 |
Clave InChI |
WTCXIALFOUPXPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-Methylimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13673204.png)
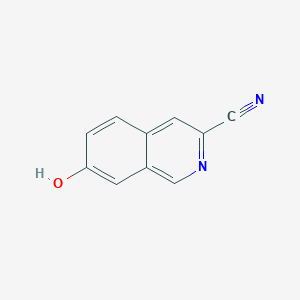
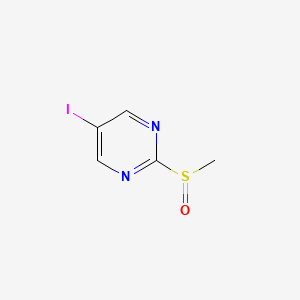

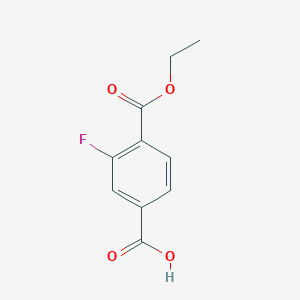


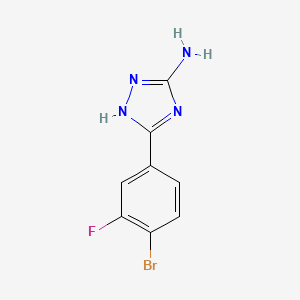
![3,5,7-Tribromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13673257.png)

